
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide, also known as CTB or CTB-001, is a novel psychoactive substance that belongs to the class of cathinones. It was first synthesized in 2017 by a team of researchers led by Dr. Zoltán Varga at the University of Szeged in Hungary. Since then, CTB has gained attention in the scientific community due to its potential therapeutic applications and unique properties.
作用機序
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, similar to other cathinones. This mechanism of action is believed to be responsible for its psychoactive effects and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to a range of physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.
実験室実験の利点と制限
One advantage of using N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential for abuse and addiction, which must be carefully monitored in any research involving this compound.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide. One area of interest is its potential as a treatment for various neurological disorders, including depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the neurobiology of reward and motivation. Further research is needed to fully understand the potential benefits and limitations of this compound in these areas.
合成法
The synthesis of N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide involves a multi-step process that starts with the reaction of 2-bromo-5-methylthiophene with tert-butyl (1-cyano-1-methylethyl)carbamate in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-4-(5-methylthiophen-2-yl)butanamide has shown potential for use in the treatment of various neurological disorders, including depression, anxiety, and addiction. In a study published in the journal Psychopharmacology, researchers found that this compound was able to reduce depressive-like behavior in rats. Another study published in the journal Neuropsychopharmacology found that this compound was able to reduce cocaine self-administration in rats, suggesting its potential as a treatment for addiction.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(5-methylthiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-4-14(3,10-15)16-13(17)7-5-6-12-9-8-11(2)18-12/h8-9H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNUGAOFVMZNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCCC1=CC=C(S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2752690.png)
![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)
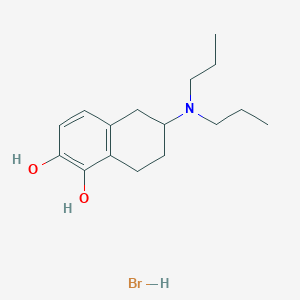
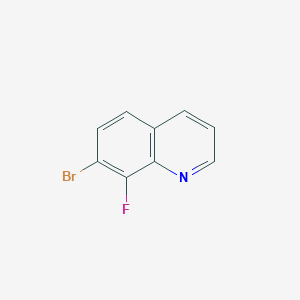

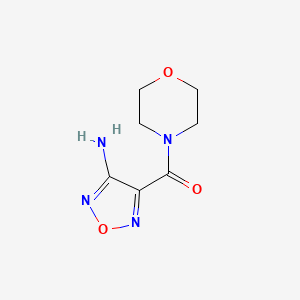
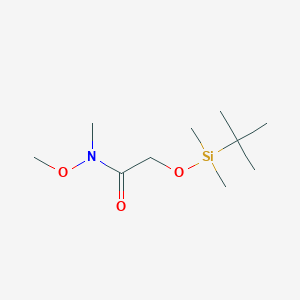
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
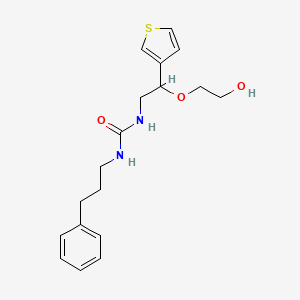

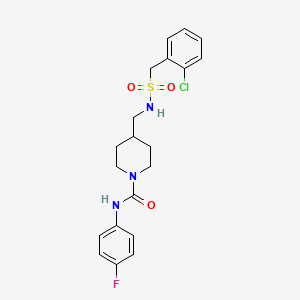
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)

